6-Gpaaq
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Overview
Description
6-Gpaaq is a synthetic chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. The unique molecular structure of this compound unlocks endless possibilities in various fields.
Chemical Reactions Analysis
6-Gpaaq undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Gpaaq has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Gpaaq involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism is not available, it is likely that this compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
6-Gpaaq can be compared with other quinoline derivatives, such as chloroquine and quinine. These compounds share a similar core structure but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific molecular modifications, which confer distinct chemical and biological properties .
Similar Compounds
- Chloroquine
- Quinine
- Quinacrine
Properties
IUPAC Name |
5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-(quinolin-6-ylamino)propan-2-yl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(9-4-10-22(28)29)26-20(14-16-6-2-1-3-7-16)23(30)25-18-11-12-19-17(15-18)8-5-13-24-19/h1-3,5-8,11-13,15,20H,4,9-10,14H2,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXUQDFLWOHEIZ-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000977 |
Source
|
Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80115-54-4 |
Source
|
Record name | 6-(N-Glutarylphenylalanylamido)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080115544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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